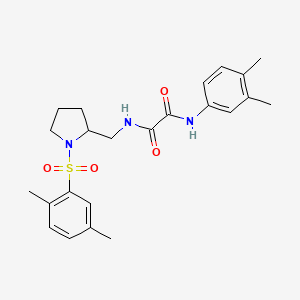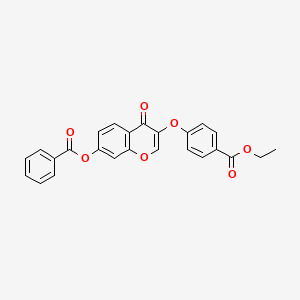![molecular formula C12H10N2O2S B2733888 [(6-Phenylpyrimidin-4-yl)thio]acetic acid CAS No. 927998-57-0](/img/structure/B2733888.png)
[(6-Phenylpyrimidin-4-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is a chemical compound with the CAS Number: 927998-57-0 . It has a molecular weight of 246.29 and its IUPAC name is [(6-phenyl-4-pyrimidinyl)sulfanyl]acetic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is 1S/C12H10N2O2S/c15-12(16)7-17-11-6-10(13-8-14-11)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[(6-Phenylpyrimidin-4-yl)thio]acetic acid” is a solid compound . It has a molecular weight of 246.29 . The InChI code provides further information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities of Acetic Acid Derivatives
Antimicrobial and Disinfectant Properties : Acetic acid and its derivatives, including peracetic acid, have been highlighted for their strong disinfectant properties, effective against a wide spectrum of microbial pathogens. These compounds have applications in wastewater treatment, where they ensure the disinfection of effluents without leaving persistent toxic residues. The effectiveness of peracetic acid in this context underscores the potential of related acetic acid derivatives for environmental and industrial disinfection applications (Kitis, 2004).
Anticancer Activities : Cinnamic acid derivatives, closely related to phenylacetic acid structures, have been extensively researched for their anticancer properties. These studies have explored various cinnamoyl acids, esters, amides, and other derivatives, highlighting the significant potential of these compounds in anticancer research and treatment strategies (De, Baltas, & Bedos-Belval, 2011).
Antioxidant Properties : The exploration of acetic acid derivatives in the context of antioxidant activities has been a subject of interest. These compounds, through various mechanisms, can mitigate oxidative stress, suggesting their utility in protecting against oxidative damage and its associated diseases (Munteanu & Apetrei, 2021).
Neuroprotective and Psychiatric Applications : Phenolic acids, including derivatives of acetic acid, have been identified for their potential in managing neurodegenerative and psychiatric diseases. Their modes of action often involve modulating oxidative stress, inflammation, and other cellular mechanisms, which are crucial in the progression of these disorders (Ramos-Hryb et al., 2017).
Anti-inflammatory and Analgesic Effects : Acetic acid derivatives have been studied for their anti-inflammatory and analgesic properties, showing promise in the treatment of pain and inflammation associated with various conditions. These effects are particularly relevant in the context of rheumatic diseases and pain management (Brogden & Wiseman, 1996).
Eigenschaften
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-12(16)7-17-11-6-10(13-8-14-11)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWZIQUVDKYKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)
![2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2733822.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2733825.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2733827.png)
![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)